Curium trinitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

35311-12-7 |

|---|---|

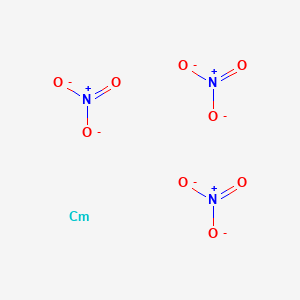

Molecular Formula |

CmN3O9-3 |

Molecular Weight |

433.09 g/mol |

IUPAC Name |

curium;trinitrate |

InChI |

InChI=1S/Cm.3NO3/c;3*2-1(3)4/q;3*-1 |

InChI Key |

CUPQBVMHCGLRHY-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cm] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cm] |

Other CAS No. |

56609-30-4 35311-12-7 |

Synonyms |

(244)Cm(NO3)3 Cm(NO3)3 curium nitrate curium trinitrate, 242Cm-labeled curium trinitrate, 244Cm-labeled curium-244 trinitrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Physical Properties of Curium Trinitrate

An Overview for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Curium is a highly radioactive synthetic element. The handling and study of its compounds, including curium trinitrate, are subject to strict regulatory control and require specialized laboratory facilities. Published data on the specific physical properties of this compound are limited due to the challenges associated with its radioactivity. This guide consolidates the available information from the public domain.

Introduction

Curium (Cm), a transuranic actinide element with atomic number 96, is of significant interest in nuclear research and applications.[1][2] Its compounds, including this compound (Cm(NO₃)₃), are important in the context of nuclear fuel reprocessing and waste management.[3] Understanding the physical properties of this compound is crucial for developing safe handling procedures and for its potential use in the synthesis of other curium compounds. This technical guide provides a summary of the known physical characteristics of this compound, outlines general experimental protocols for its synthesis and characterization, and presents logical workflows for its study.

Chemical and Physical Properties

This compound is an inorganic salt with the chemical formula Cm(NO₃)₃.[3] The most stable oxidation state for curium is +3, which is the state it exhibits in this compound.[2] In solutions, curium(III) ions are known to form complexes with nitrate ions.[3]

Data Presentation: Physical Properties of Curium and Its Compounds

Due to the scarcity of specific data for this compound, the following table includes general properties of curium metal for context, along with the limited available data for this compound.

| Property | Value | Notes |

| Curium Metal (for reference) | ||

| Density | 13.51 g/cm³ | [2][4] |

| Melting Point | 1340 °C | [2] |

| Boiling Point | ~3100 °C | |

| Crystal Structure | Double hexagonal close-packed (dhcp) | At ambient conditions.[4] |

| This compound | ||

| Chemical Formula | Cm(NO₃)₃ | [3] |

| Molar Mass | 433.09 g/mol | |

| Melting/Decomposition | Hydrates melt at 90 °C and 180 °C. Anhydrous form decomposes above 400 °C to curium(IV) oxide. | Precise melting point of the anhydrous form is not well-documented; it decomposes upon heating. |

| Solubility | Soluble in aqueous solutions. | Quantitative solubility data ( g/100 mL) in water or other solvents is not readily available. Actinide nitrates are generally soluble in water and nitric acid.[5] |

| Crystal Structure | Not specifically documented in available literature. | The crystal structures of other actinide and lanthanide nitrates have been studied and vary depending on the cation and the degree of hydration.[5][6] |

| Appearance | Trivalent curium solutions are typically faintly yellow or yellow-green.[4] | The appearance of the solid salt is not widely reported. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, general methodologies for working with actinide compounds can be inferred and adapted.

Synthesis of this compound

A general method for the synthesis of this compound involves the dissolution of curium metal or curium hydroxide in nitric acid.

-

Reaction with Curium Metal: Cm(s) + 4HNO₃(aq) → Cm(NO₃)₃(aq) + NO(g) + 2H₂O(l)

-

Reaction with Curium Hydroxide: Cm(OH)₃(s) + 3HNO₃(aq) → Cm(NO₃)₃(aq) + 3H₂O(l)

To obtain a solid product, the resulting solution would be carefully evaporated. The synthesis of hydrated crystals would involve crystallization from the aqueous solution at controlled temperatures. Preparation of the anhydrous salt would require controlled thermal dehydration.

Characterization Techniques

Standard analytical techniques, adapted for handling highly radioactive materials, would be employed for characterization:

-

X-ray Diffraction (XRD): To determine the crystal structure, lattice parameters, and space group of solid this compound.

-

Spectroscopy:

-

UV-Vis-NIR Spectroscopy: To study the electronic transitions of the Cm³⁺ ion in solution or in the solid state. Curium(III) ions exhibit characteristic absorption and fluorescence spectra.[1]

-

Infrared (IR) and Raman Spectroscopy: To identify the vibrational modes of the nitrate groups and their coordination to the curium ion.

-

-

Thermal Analysis (TG/DTA): To study the thermal decomposition of this compound and its hydrates, identifying dehydration steps and decomposition temperatures.

Mandatory Visualizations

Conclusion

The available data on the physical properties of this compound is sparse, reflecting the significant challenges of experimental work with this highly radioactive material. While fundamental properties such as its chemical formula and molar mass are established, detailed quantitative data on its density, solubility, and crystal structure are not widely published. The synthesis and characterization would follow general procedures for actinide chemistry, requiring specialized facilities for handling radioactive materials. Further research is needed to fully elucidate the physical and chemical properties of this compound to support its safe handling and potential applications in the nuclear fuel cycle and materials science.

References

- 1. Curium - Wikipedia [en.wikipedia.org]

- 2. Curium Element | Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 3. chemistrycool.com [chemistrycool.com]

- 4. Curium | Cm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dacollege.org [dacollege.org]

- 6. researchgate.net [researchgate.net]

Synthesis of Crystalline Curium Trinitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides an in-depth overview of the synthesis methods for crystalline curium(III) nitrate, Cm(NO₃)₃. Due to the scarcity of detailed experimental literature specifically for curium trinitrate, this guide combines the known general synthesis reaction with established protocols for analogous trivalent lanthanide and actinide nitrates. The methodologies presented are designed to offer a robust starting point for the laboratory preparation of crystalline this compound.

Introduction

Curium(III) nitrate is an inorganic compound of the actinide element curium in its +3 oxidation state.[1] As a key precursor material, the synthesis of high-purity, crystalline this compound is crucial for fundamental research into the properties of curium and for the development of advanced materials. Crystalline forms are essential for definitive structural characterization via single-crystal X-ray diffraction and for studies requiring well-defined material properties. This guide outlines the primary synthesis routes and crystallization techniques applicable to the preparation of curium(III) nitrate.

Synthesis of Curium(III) Nitrate Solution

The foundational step in obtaining crystalline this compound is the preparation of a pure curium(III) nitrate solution. The most direct method involves the dissolution of curium metal in nitric acid.

Reaction: Cm(s) + 4 HNO₃(aq) → Cm(NO₃)₃(aq) + NO(g) + 2 H₂O(l)[1]

An alternative and often more practical approach, especially when starting with curium oxide (Cm₂O₃), the most common form of curium, involves its dissolution in nitric acid.

Reaction: Cm₂O₃(s) + 6 HNO₃(aq) → 2 Cm(NO₃)₃(aq) + 3 H₂O(l)

Experimental Protocol: Dissolution of Curium Metal

Materials:

-

Curium metal (Cm)

-

Concentrated nitric acid (HNO₃, 70%)

-

High-purity deionized water

Procedure:

-

In a well-ventilated fume hood or glovebox suitable for handling radioactive materials, carefully weigh a known quantity of curium metal.

-

Place the curium metal in a clean, inert reaction vessel (e.g., a PFA or glass beaker).

-

Slowly add a stoichiometric excess of concentrated nitric acid to the reaction vessel. The reaction can be vigorous, producing nitrogen oxide gas.

-

Once the initial reaction subsides, gently heat the solution (e.g., on a hotplate at 60-80 °C) to ensure complete dissolution of the metal.

-

After complete dissolution, a clear solution of curium(III) nitrate should be obtained. The solution may then be carefully evaporated to reduce the volume and remove excess acid.

Experimental Protocol: Dissolution of Curium Oxide

Materials:

-

Curium(III) oxide (Cm₂O₃)

-

Concentrated nitric acid (HNO₃, 70%)

-

High-purity deionized water

Procedure:

-

Weigh a precise amount of curium(III) oxide powder and transfer it to a suitable reaction vessel.

-

Add a small amount of deionized water to form a slurry.

-

Slowly add concentrated nitric acid to the slurry while stirring.

-

Heat the mixture to near boiling (approximately 90-100 °C) to facilitate the dissolution of the oxide. This may require several hours.

-

Continue heating and stirring until a clear solution is formed, indicating the complete conversion of the oxide to curium(III) nitrate.

-

The resulting solution can be filtered to remove any insoluble impurities.

Crystallization of Curium(III) Nitrate

The crystallization of curium(III) nitrate from the prepared aqueous solution is a critical step to obtain a solid, crystalline product. Based on methodologies for analogous trivalent lanthanide nitrates, slow evaporation and controlled precipitation are the most promising techniques. Curium(III) nitrate can exist in both anhydrous and hydrated forms. The hydrated forms are expected to crystallize from aqueous solutions.[1]

Experimental Protocol: Slow Evaporation

Procedure:

-

Take the curium(III) nitrate solution prepared in the previous step and place it in a crystallization dish.

-

Cover the dish with a watch glass, leaving a small opening to allow for slow evaporation of the solvent.

-

Place the crystallization dish in a location with stable temperature and minimal disturbance.

-

Monitor the solution over several days to weeks for the formation of crystals.

-

Once crystals of a suitable size have formed, they can be carefully separated from the mother liquor by decantation or filtration.

-

The crystals should be washed with a small amount of a solvent in which curium nitrate is sparingly soluble (e.g., cold, dilute nitric acid or an organic solvent like ethanol) and then dried.

Experimental Protocol: Base-Induced Precipitation and Recrystallization (Analogous to Lanthanide Nitrate Synthesis)

This method, adapted from the synthesis of crystalline lanthanide nitrate clusters, involves the controlled addition of a base to induce precipitation, followed by recrystallization.

Procedure:

-

Dissolve the prepared curium(III) nitrate in a 1:9 solution of deionized water and ethanol.

-

While stirring vigorously, slowly add a dilute solution of a base (e.g., 0.5 M sodium hydroxide) dropwise. The rate of addition is critical to control the crystallinity of the precipitate.

-

A precipitate of basic curium nitrate is expected to form.

-

Isolate the precipitate by centrifugation or filtration.

-

Wash the precipitate with the water/ethanol solvent mixture.

-

For recrystallization, dissolve the precipitate in a minimal amount of dilute nitric acid and repeat the slow evaporation procedure described in section 3.1.

Quantitative Data

Due to the limited availability of experimental data in the public domain for this compound, the following table provides a summary of known and analogous data.

| Property | Value / Description | Reference / Analogy |

| Chemical Formula | Cm(NO₃)₃ | [1] |

| Molar Mass | 433.09 g/mol | [2] |

| Melting Point | Hydrates: 90 °C and 180 °C (in crystallization water) | [1] |

| Decomposition Temp. | Anhydrate: > 400 °C (decomposes to curium(IV) oxide) | [1] |

| Crystal System | Not reported | Analogous trivalent lanthanide nitrates often exhibit monoclinic or triclinic crystal systems for their hydrates. |

| Space Group | Not reported | - |

| Unit Cell Parameters | Not reported | - |

| Yield | Dependent on the specific experimental conditions. | - |

Visualizations

Logical Workflow for Synthesis and Crystallization

Caption: Logical workflow for the synthesis and crystallization of this compound.

Signaling Pathway Analogy (Hypothetical Phase Transformation)

While not a biological signaling pathway, this diagram illustrates the logical progression of phase transformations during the synthesis, which can be conceptually similar.

Caption: Hypothetical phase transformation pathway for this compound synthesis.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Curium Trinitrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety protocols required for handling curium trinitrate. Curium, a potent alpha emitter, presents significant radiological hazards, while the nitrate component introduces chemical reactivity risks.[1][2] This document synthesizes the known hazards of curium and inorganic nitrates to establish best practices for laboratory safety, experimental procedures, and waste management. Adherence to these guidelines is critical to mitigate the risks of contamination, exposure, and chemical incidents.

Health and Safety Considerations

This compound is a highly hazardous substance due to its intense radioactivity and the chemical properties of the nitrate anion. The primary hazard is radiological, stemming from curium's alpha decay.[1][2] Inhalation or ingestion of curium particles can lead to significant internal radiation doses, with the element accumulating in the bones, liver, and lungs, where it can promote cancer.[1][3] While the external radiation risk from alpha particles is low, some curium isotopes also emit gamma and neutron radiation, necessitating appropriate shielding.[4]

The nitrate component contributes to the chemical hazards, acting as a strong oxidizing agent that can react with reducing agents to generate heat and potentially explosive products.[5][6]

Radiological Hazards

Curium isotopes are primarily alpha emitters, which pose a severe internal hazard.[1][4] Once inside the body, alpha particles can cause significant damage to surrounding tissues. The specific activity and decay characteristics of the curium isotope being used will determine the magnitude of the radiological risk.

Chemical Hazards

Inorganic nitrates are powerful oxidizing agents.[5][6] Mixtures with organic compounds, metals, or other reducing agents can be explosive.[6] Care must be taken to avoid contact with combustible materials.

Quantitative Data

Table 1: Radiological Data for Common Curium Isotopes

| Isotope | Half-Life | Primary Decay Mode | Specific Activity (Ci/g) | Notes |

| Curium-244 | 18.1 years[2][7][8] | Alpha[7][8][9] | ~81[7] | Also undergoes spontaneous fission at a low rate.[8][9] |

| Curium-248 | 340,000 years | Alpha, Spontaneous Fission | ~0.0043 | Long-lived isotope. |

Source: Synthesized from multiple sources.

Table 2: Occupational Exposure Limits

| Substance | Limit Type | Organization | Value |

| Nitrate | MCL (Drinking Water) | EPA | 10 mg/L (as Nitrogen)[10][11] |

| Nitrite | MCL (Drinking Water) | EPA | 1 mg/L (as Nitrogen)[10][11] |

Note: Specific occupational exposure limits for this compound are not established. All work should adhere to the As Low As Reasonably Achievable (ALARA) principle for radiation exposure.

Experimental Protocols

The following protocols are designed for handling microgram to milligram quantities of this compound in a solution within a dedicated radiological laboratory.

Preparation of a this compound Stock Solution

-

Work Area Preparation : All manipulations must be performed within a certified fume hood or glove box suitable for handling high-alpha activity materials.[12] The work surface must be lined with absorbent, plastic-backed paper.[13]

-

Personal Protective Equipment (PPE) : Don two pairs of disposable nitrile gloves, a lab coat, safety glasses, and closed-toe shoes.[13][14] A personal dosimeter and a ring dosimeter should be worn.

-

Material Handling :

-

Obtain the solid this compound in a shielded container.

-

Using long-handled tools, carefully transfer the required amount of solid into a pre-labeled, tared vial.

-

Slowly add the desired solvent (e.g., deionized water or dilute nitric acid) to the vial using a calibrated pipette.

-

Gently agitate the vial to dissolve the solid. Do not heat, as this can increase the risk of generating radioactive aerosols.

-

-

Storage : The stock solution must be stored in a clearly labeled, sealed, and shielded container in a designated radioactive materials storage area.

Dilution and Aliquoting

-

Work Area and PPE : Follow the same work area and PPE requirements as for stock solution preparation.

-

Procedure :

-

Transfer the required volume of the stock solution to a new, labeled vial using a dedicated, calibrated pipette.

-

Add the diluent to the new vial to achieve the desired concentration.

-

Cap the vial and gently mix.

-

Aliquot the diluted solution into pre-labeled cryovials or other appropriate containers.

-

-

Waste Disposal : All disposable materials, including pipette tips, vials, and absorbent paper, must be disposed of as radioactive waste.

Mandatory Visualizations

Experimental Workflow for Handling this compound

Caption: Workflow for Handling this compound

Emergency Response to a this compound Spill

Caption: Spill Response Decision Tree

Waste Disposal Pathway for this compound

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. Curium (Cm) | Research Starters | EBSCO Research [ebsco.com]

- 3. Curium - Wikipedia [en.wikipedia.org]

- 4. hpschapters.org [hpschapters.org]

- 5. NITRATES, INORGANIC, AQUEOUS SOLUTION, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. NITRATES, INORGANIC, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Curium-244 - isotopic data and properties [chemlin.org]

- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 9. lnhb.fr [lnhb.fr]

- 10. PUBLIC HEALTH STATEMENT FOR NITRATE AND NITRITE - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. www-pub.iaea.org [www-pub.iaea.org]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. aussiepharmadirect.com.au [aussiepharmadirect.com.au]

An In-depth Technical Guide on the Radioactivity of Curium Isotopes in Nitrate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radioactive properties of curium isotopes, with a specific focus on their characteristics when present as nitrate salts. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for handling, analysis, and understanding the behavior of these highly radioactive materials.

Introduction to Curium and its Radioactivity

Curium (Cm), a synthetic transuranic element with atomic number 96, is named after Marie and Pierre Curie for their pioneering research in radioactivity.[1] All known isotopes of curium are radioactive, with the most stable being Curium-247, which has a half-life of 15.6 million years.[1][2] Curium is primarily produced in nuclear reactors through the neutron bombardment of plutonium and americium.[3][4] Its intense radioactivity and the associated heat generation make it a subject of interest for applications such as radioisotope thermoelectric generators (RTGs) and as a source for alpha particle X-ray spectrometers (APXS).[3][5]

The predominant decay mode for most long-lived curium isotopes is alpha decay, though some isotopes also undergo spontaneous fission.[1] In solution, curium typically exists in the +3 oxidation state, which is its most stable form.[6] This guide will focus on the properties and handling of curium in the form of nitrate salts, a common state for this element in radiochemical processing and analysis.

Quantitative Data on Curium Isotopes

The radioactive properties of key curium isotopes are summarized in the following tables for easy comparison.

Table 1: Radioactive Properties of Key Curium Isotopes

| Isotope | Half-Life | Specific Activity (Ci/g) | Primary Decay Mode(s) | Alpha Particle Energy (MeV) |

| Cm-242 | 162.8 days | 3,400 | α, SF | 6.1 |

| Cm-243 | 29.1 years | 52 | α, ε, SF | 5.8 |

| Cm-244 | 18.11 years | 82 | α, SF | 5.8 |

| Cm-245 | 8,500 years | 0.17 | α, SF | 5.4 |

| Cm-246 | 4,706 years | 0.31 | α, SF | 5.4 |

| Cm-247 | 15.6 million years | 0.000094 | α | 4.9 |

| Cm-248 | 340,000 years | 0.0043 | α, SF | 4.7 |

| Cm-250 | 8,300 years | 0.21 | SF, α, β⁻ | 1.3 |

Data compiled from multiple sources.[1][4][6] α = alpha decay, ε = electron capture, β⁻ = beta decay, SF = spontaneous fission.

Table 2: Physicochemical Properties of Curium(III) Nitrate

| Property | Value | Reference |

| Chemical Formula | Cm(NO₃)₃ | [1] |

| Molar Mass | 433.09 g/mol | [1] |

| Appearance | Solid (hydrated or anhydrous) | [1] |

| Decomposition Temperature (anhydrous) | > 400 °C (decomposes to CmO₂) | [1] |

Experimental Protocols

The handling and analysis of curium and its compounds require specialized facilities and adherence to strict safety protocols due to their high radioactivity. The following sections outline key experimental procedures for the synthesis, separation, and analysis of curium nitrate.

Synthesis of Curium(III) Nitrate

A common method for the preparation of curium(III) nitrate in an aqueous solution is through the dissolution of curium metal in nitric acid.[1]

Materials:

-

Curium metal (Cm)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

Procedure:

-

In a shielded glovebox or hot cell, carefully place a known quantity of curium metal into a suitable reaction vessel.

-

Slowly add a stoichiometric excess of concentrated nitric acid to the vessel. The reaction is as follows: Cm + 4 HNO₃ → Cm(NO₃)₃ + NO + 2 H₂O[1]

-

The reaction will produce nitrogen monoxide gas, so ensure adequate ventilation within the contained environment.

-

Once the reaction is complete, the resulting solution can be gently heated to remove excess acid and concentrate the curium(III) nitrate solution.

-

For the preparation of solid curium(III) nitrate, further evaporation under controlled conditions is required.

Separation and Purification of Curium

In many instances, curium needs to be separated from other actinides and fission products. Ion exchange and solvent extraction are common techniques employed for this purpose, often in a nitrate medium.

3.2.1. Ion Exchange Chromatography

Principle: Ion exchange chromatography separates ions based on their affinity for a solid stationary phase (the ion exchanger).[7]

Materials:

-

Anion exchange resin (e.g., Dowex)

-

Nitric acid (HNO₃) of varying concentrations

-

Hydrochloric acid (HCl)

-

Methanol

-

Ammonium thiocyanate

Procedure (General Outline):

-

Prepare a column packed with a suitable anion exchange resin.

-

Condition the column with nitric acid.

-

Load the sample containing curium in a nitric acid solution onto the column.

-

Wash the column with a methanol-nitric acid solution to remove impurities like iron.[3]

-

Elute other contaminants, such as rare earth elements, using a methanol-ammonium thiocyanate-hydrochloric acid mixture.[3]

-

Selectively elute the curium fraction using a mixture of methanol and hydrochloric acid.[3]

-

Collect the eluate containing the purified curium.

3.2.2. Solvent Extraction

Principle: Solvent extraction, or liquid-liquid extraction, separates compounds based on their relative solubilities in two different immiscible liquids.

Materials:

-

Organic extractant (e.g., a tertiary amine in an organic diluent)

-

Aqueous solution containing curium nitrate

-

Stripping solution (e.g., dilute acid)

Procedure (General Outline):

-

Contact the aqueous feed solution containing curium nitrate with the organic extractant in a mixer-settler or by vigorous shaking in a separatory funnel.

-

Allow the two phases to separate. The curium ions will partition into the organic phase.

-

Separate the organic phase containing the curium.

-

"Scrub" the organic phase with a suitable aqueous solution to remove any co-extracted impurities.

-

"Strip" the curium from the organic phase by contacting it with a stripping solution, which will transfer the curium back into an aqueous phase.

-

Collect the purified aqueous curium solution.

Radiometric Analysis by Alpha Spectrometry

Principle: Alpha spectrometry measures the energy of alpha particles emitted from a sample to identify and quantify the radionuclides present.[8]

Sample Preparation:

-

Take a precise aliquot of the purified curium nitrate solution.

-

Prepare a thin, uniform source for counting. This is often achieved by electrodeposition onto a stainless steel disc or by microprecipitation.[3][9]

-

Electrodeposition: The curium is deposited onto a cathode from an electrolyte solution under an applied current.

-

Microprecipitation: The curium is co-precipitated with a small amount of an inert carrier, such as cerium fluoride, and filtered onto a small filter paper.

-

-

The prepared source is then carefully dried and mounted for analysis.

Measurement:

-

Place the prepared source in a vacuum chamber of an alpha spectrometer.

-

Acquire an alpha spectrum for a sufficient amount of time to obtain good counting statistics.

-

Analyze the spectrum to identify the curium isotopes present based on their characteristic alpha energies and quantify their activity.

Mandatory Visualizations

Signaling Pathway: Alpha Particle-Induced Cellular Damage

References

- 1. Curium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Chemical toxicity of some actinides and lanthanides towards alveolar macrophages: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3950506A - Process for the preparation of an olated chromium (III) nitrate - Google Patents [patents.google.com]

- 4. Use of an Acellular Assay to Study Interactions between Actinides and Biological or Synthetic Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the activin receptor signaling pathway: A novel intervention against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting signaling pathways in osteosarcoma: Mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eichrom.com [eichrom.com]

A Technical Guide to the Discovery and Early Chemistry of Curium and Its Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curium (Cm), the synthetic radioactive element with atomic number 96, holds a significant place in the annals of scientific discovery as the third transuranium element to be identified.[1] Named in honor of the pioneers of radioactivity, Marie and Pierre Curie, its discovery and the subsequent characterization of its compounds presented formidable challenges due to its intense radioactivity.[1][2] This technical guide provides an in-depth exploration of the discovery and early history of curium compounds, detailing the experimental methodologies and presenting key quantitative data from the seminal research that laid the foundation for our understanding of this fascinating actinide.

The Discovery of Curium: A Manhattan Project Endeavor

Curium was first synthesized in 1944 by a team led by Glenn T. Seaborg, with Ralph A. James and Albert Ghiorso, at the University of California, Berkeley.[1][2] This discovery was a direct outcome of research conducted for the Manhattan Project.[3] The element was produced by bombarding a target of the newly discovered plutonium-239 with alpha particles (helium nuclei) accelerated in a 60-inch cyclotron.[1][2] The chemical identification of the new element was subsequently carried out at the Metallurgical Laboratory (now Argonne National Laboratory) at the University of Chicago.[1]

The discovery was initially classified and was not publicly announced until after World War II. In a rather unconventional reveal, Glenn T. Seaborg first mentioned the discovery of elements 95 (americium) and 96 (curium) on the "Quiz Kids" radio show for children on November 11, 1945, five days before the official presentation at an American Chemical Society meeting.[3]

The Synthesis Reaction

The nuclear reaction that led to the synthesis of the first curium isotope, curium-242, is as follows:

Pu-239 + α → Cm-242 + n

This reaction involves the capture of an alpha particle by the plutonium-239 nucleus, followed by the emission of a neutron, resulting in the formation of a curium-242 nucleus.

The First Curium Compounds: Isolation and Characterization

The intense radioactivity of curium isotopes, particularly the early ones synthesized, posed significant challenges to their chemical study. The initial researchers nicknamed curium "delirium" due to the difficulties encountered in separating it from the chemically similar americium, which they called "pandemonium."

Curium(III) Hydroxide: The First Visible Isolation

The first isolation of a visible quantity of a curium compound was achieved in 1947 by Louis Werner and Isadore Perlman at the University of California.[2][4] They successfully isolated approximately 30 micrograms of curium-242 hydroxide (Cm(OH)₃).[2][4] This landmark achievement was accomplished by bombarding americium-241 with neutrons in a nuclear reactor.[4]

Experimental Protocol Summary: Isolation of Curium(III) Hydroxide (Werner and Perlman, 1947)

-

Target Irradiation: Americium-241 was irradiated with neutrons in a nuclear reactor. This process leads to the formation of americium-242, which then undergoes beta decay to produce curium-242.

-

Dissolution: The irradiated target material was dissolved, likely in a strong acid, to bring the americium and newly formed curium into an aqueous solution.

-

Precipitation: The curium was then selectively precipitated from the purified solution as the hydroxide, Cm(OH)₃, by the addition of a base (e.g., ammonium hydroxide).

-

Isolation and Characterization: The precipitated curium(III) hydroxide was then isolated. The minute quantity of the compound was identified and characterized primarily by its radioactive properties.

Curium(III) Fluoride: The First Macroscopic Pure Compound

In 1950, W. W. T. Crane, J. C. Wallmann, and B. B. Cunningham at the University of California prepared the first macroscopic quantities of a pure curium compound, curium(III) fluoride (CmF₃).[2][4] This was a significant milestone as it allowed for the measurement of some of the bulk properties of a curium compound for the first time.

Experimental Protocol Summary: Preparation of Curium(III) Fluoride (Crane, Wallmann, and Cunningham, 1950)

The experimental details for the preparation of macroscopic quantities of CmF₃ are not fully detailed in the available search results. However, it can be inferred that the process would have involved:

-

Starting Material: A purified solution of a curium isotope, likely obtained from the processing of irradiated reactor targets.

-

Precipitation: The addition of hydrofluoric acid (HF) to the acidic curium solution would have resulted in the precipitation of the insoluble curium(III) fluoride.

-

Washing and Drying: The precipitate would then have been washed to remove any soluble impurities and subsequently dried to obtain the solid CmF₃.

This preparation of a macroscopic sample of a pure curium compound was crucial as it provided the first experimental evidence for the +3 oxidation state of curium in its compounds, a finding that was supported by magnetic susceptibility measurements.[4]

Isolation of Elemental Curium Metal

The first isolation of curium in its elemental metallic form was achieved in 1950 by the same team of Crane, Wallmann, and Cunningham.[2][6] They produced the metal by the reduction of curium(III) fluoride with barium metal at high temperatures.

Experimental Protocol Summary: Isolation of Curium Metal (Crane, Wallmann, and Cunningham, 1950)

-

Reactants: Microgram quantities of curium(III) fluoride (CmF₃) were mixed with an excess of barium metal (Ba).

-

Reduction: The mixture was placed in a crucible made of a refractory material (e.g., tantalum or tungsten) and heated to a high temperature (likely above the melting point of curium, 1340°C) under a high vacuum or in an inert atmosphere.

-

Reaction: The barium metal, being a strong reducing agent, reduced the curium(III) ions to curium metal: 2 CmF₃ + 3 Ba → 2 Cm + 3 BaF₂

-

Isolation: After the reaction, the more volatile barium and barium fluoride were likely removed by distillation at a higher temperature, leaving behind the curium metal.

The resulting curium metal was described as a silvery, hard, and dense metal.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from the early studies on curium and its compounds.

Table 1: Key Isotopes in Early Curium Research

| Isotope | Half-life | Parent Isotope | Production Method |

| Curium-242 | 162.8 days | Plutonium-239 | Alpha particle bombardment |

| Curium-247 | 15.6 million years | - | Found in nuclear fallout |

Source:[4]

Table 2: Properties of Early Curium Compounds

| Compound | Formula | First Isolated By | Year | Key Observation/Measurement |

| Curium(III) Hydroxide | Cm(OH)₃ | Werner and Perlman | 1947 | First visible isolation (30 µg) |

| Curium(III) Fluoride | CmF₃ | Crane, Wallmann, and Cunningham | 1950 | First macroscopic pure compound; magnetic susceptibility similar to GdF₃ |

Table 3: Magnetic Susceptibility Data for Curium(III) Fluoride

| Temperature (K) | Molar Magnetic Susceptibility (c.g.s. units) |

| 295 | 22,500 ± 4,000 |

| 77 | 58,000 ± 6,000 |

Note: The actual sample temperatures were likely higher due to self-heating from radioactivity. Source:[8]

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows in the discovery and early study of curium compounds.

References

- 1. WebElements Periodic Table » Curium » the essentials [webelements.com]

- 2. 鋦 - 維基百科,自由的百科全書 [zh.wikipedia.org]

- 3. Κιούριο - Βικιπαίδεια [el.wikipedia.org]

- 4. Curium - Wikipedia [en.wikipedia.org]

- 5. inis.iaea.org [inis.iaea.org]

- 6. Discovery of chemical elements - Wikipedia [en.wikipedia.org]

- 7. Curium Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]

- 8. scispace.com [scispace.com]

Technical Guide: Physicochemical Properties of Anhydrous Curium Trinitrate

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Molar Mass and Density of Anhydrous Curium Trinitrate (Cm(NO₃)₃)

This document provides a concise technical overview of the key physicochemical properties of anhydrous this compound, with a focus on its molar mass and available density data. The information is intended to support research and development activities where this compound may be of interest.

Chemical Identification and Formula

Anhydrous this compound is an inorganic compound of the radioactive actinide element curium. Curium typically exhibits a +3 oxidation state in its compounds[1]. Consequently, it forms a salt with three nitrate (NO₃⁻) ions.

-

Systematic Name: Curium(III) Nitrate

-

Chemical Formula: Cm(NO₃)₃

-

CAS Number: 35311-12-7[2]

Quantitative Physicochemical Data

The fundamental physicochemical properties of anhydrous this compound are summarized below. All values are based on standard atomic weights.

| Property | Value | Notes |

| Molar Mass | 433.08 g/mol | Calculated based on the most stable isotope of Curium (²⁴⁷Cm). |

| Density | Data Not Available | No experimentally determined density for the anhydrous form was found in the surveyed literature[2][3]. |

Methodology

The molar mass of anhydrous this compound, Cm(NO₃)₃, was calculated by summing the atomic masses of its constituent elements in their respective stoichiometric ratios.

Formula Breakdown: 1 x Curium (Cm) + 3 x Nitrogen (N) + 9 x Oxygen (O)

Atomic Masses Used:

-

Curium (Cm): 247.07035 u (for the isotope ²⁴⁷Cm)[4]

Calculation: Molar Mass = (1 × 247.07035) + (3 × 14.007) + (9 × 15.999) Molar Mass = 247.07035 + 42.021 + 143.991 Molar Mass = 433.08235 g/mol

The value is rounded to 433.08 g/mol for practical use.

A literature search did not yield an experimentally determined value for the density of anhydrous this compound[2][3]. The determination of this property is complicated by the high radioactivity of curium, which necessitates handling in specialized hot cells with remote or shielded instrumentation. Standard techniques such as gas pycnometry would require significant adaptation for use with such materials.

Visualized Workflow: Molar Mass Calculation

The logical process for calculating the molar mass of anhydrous this compound is depicted in the following workflow diagram.

Disclaimer: Curium and its compounds are highly radioactive and require specialized handling and containment procedures. This document is for informational purposes only and does not constitute a guide for handling hazardous materials.

References

- 1. youtube.com [youtube.com]

- 2. This compound | 35311-12-7 [chemicalbook.com]

- 3. 35311-12-7_curium,trinitrateCAS号:35311-12-7_curium,trinitrate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitrogen - Wikipedia [en.wikipedia.org]

- 6. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs [vedantu.com]

- 7. ptable.com [ptable.com]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. princeton.edu [princeton.edu]

- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Luminescent Properties of Curium(III) in a Nitrate Matrix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the luminescent properties of Curium(III) (Cm(III)) within a nitrate matrix. Curium, a synthetic actinide element, exhibits intense luminescence in its trivalent state, making it a valuable probe for speciation studies in various chemical environments, including those relevant to nuclear fuel reprocessing and environmental monitoring.[1] The interaction of Cm(III) with nitrate ions in aqueous solutions significantly influences its luminescent behavior, offering insights into its coordination chemistry.

Core Luminescent Characteristics

The luminescence of Cm(III) arises from the electronic transition from its first excited state (⁶D'₇/₂) to the ground state (⁸S'₇/₂), resulting in a characteristic emission in the red region of the visible spectrum.[2] The precise wavelength, intensity, and lifetime of this luminescence are highly sensitive to the immediate chemical environment of the Cm(III) ion. In a nitrate matrix, the complexation of Cm(III) with nitrate ions leads to changes in these luminescent properties.

The formation of aqueous Cm(III) nitrate complexes has been studied extensively, with evidence pointing to the formation of mono- and dinitrate complexes, [Cm(NO₃)]²⁺ and [Cm(NO₃)₂]⁺, respectively.[3] These complexation reactions involve the displacement of water molecules from the inner coordination sphere of the Cm(III) ion by nitrate ligands.[4][5]

Quantitative Luminescent Data

The following tables summarize key quantitative data on the luminescent properties of Cm(III) in a nitrate matrix, compiled from various spectroscopic studies.

Table 1: Luminescence Emission Maxima of Cm(III) Species

| Species | Emission Maximum (nm) | Reference |

| [Cm(H₂O)₉]³⁺ | 593.8 | [2] |

| [Cm(NO₃)(H₂O)ₓ]²⁺ | ~598 - 600 | [3] |

| [Cm(NO₃)₂(H₂O)ᵧ]⁺ | ~603 - 605 | [3] |

Table 2: Luminescence Lifetimes of Cm(III) Species

| Species | Luminescence Lifetime (µs) | Conditions | Reference |

| [Cm(H₂O)₉]³⁺ | 66.5 | 0.01 mol L⁻¹ HClO₄ | [2] |

| [Cm(NO₃)(H₂O)ₓ]²⁺ | ~100 - 120 | Varies with nitrate concentration | [3] |

| [Cm(NO₃)₂(H₂O)ᵧ]⁺ | ~150 - 180 | Varies with nitrate concentration | [3] |

Table 3: Stability Constants for Cm(III)-Nitrate Complexes

| Complex | log β° (at 298 K) | Technique | Reference |

| [Cm(NO₃)]²⁺ | 0.36 ± 0.05 | TRLFS | [3] |

| [Cm(NO₃)₂]⁺ | 0.13 ± 0.08 | TRLFS | [3] |

Experimental Protocols

The primary technique for investigating the luminescent properties of Cm(III) is Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS). This method offers high sensitivity, allowing for studies at trace concentrations, and provides information on both the speciation and the coordination environment of the luminescent ion.[6][7][8]

Key Experimental Protocol: Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)

1. Sample Preparation:

-

Prepare aqueous solutions of Cm(III) in a non-complexing acid (e.g., perchloric acid) at a known concentration.

-

Prepare a series of samples with varying concentrations of sodium nitrate or nitric acid to create the desired nitrate matrix.

-

Maintain a constant ionic strength across the sample series using a non-interacting electrolyte (e.g., NaClO₄).

-

The final Cm(III) concentration is typically in the range of 10⁻⁷ to 10⁻⁸ M.

2. Instrumentation:

-

Laser System: A pulsed, tunable dye laser pumped by a Nd:YAG or excimer laser is commonly used for excitation.[2] The excitation wavelength is tuned to an absorption band of Cm(III), typically around 396.6 nm.[2]

-

Sample Chamber: A quartz cuvette holds the sample. For temperature-dependent studies, a temperature-controlled cell holder is required.

-

Light Collection Optics: Emitted fluorescence is collected at a 90° angle to the excitation beam.

-

Spectrometer/Monochromator: The collected light is passed through a spectrometer or monochromator to resolve the emission spectrum.

-

Detector: A sensitive, time-gated detector such as an intensified charge-coupled device (ICCD) camera or a photomultiplier tube is used to detect the fluorescence signal.[2]

-

Timing Electronics: A digital delay generator is used to control the timing between the laser pulse and the detector gating, allowing for time-resolved measurements.

3. Data Acquisition:

-

Emission Spectra: The emission spectrum is recorded by scanning the spectrometer over the desired wavelength range (typically 580-620 nm for Cm(III)).

-

Luminescence Decay: The luminescence lifetime is measured by recording the fluorescence intensity at a fixed wavelength as a function of time after the laser pulse. This is achieved by systematically varying the delay between the laser pulse and the detector gate. The resulting decay curve is then fitted to an exponential function to determine the lifetime.

4. Data Analysis:

-

Speciation: The presence of different Cm(III) species is identified by the deconvolution of the overall emission spectrum into individual peaks corresponding to each species. The relative concentrations of the species are determined from the areas of the deconvoluted peaks.

-

Complexation Constants: Stability constants for the Cm(III)-nitrate complexes are calculated by analyzing the changes in the relative concentrations of the different species as a function of the nitrate concentration.

Visualizations

Experimental Workflow for TRLFS Analysis

References

- 1. The coordination chemistry of CmIII, AmIII, and AcIII in nitrate solutions: an actinide L3-edge EXAFS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of fluorescence lifetimes of solvated ions- Oxford Instruments [andor.oxinst.com]

- 3. researchgate.net [researchgate.net]

- 4. The effect of temperature on the complexation of Cm(III) with nitrate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. Time-resolved Laser-induced Fluorescence Spectroscopy - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]

- 8. Applications of time-resolved laser fluorescence spectroscopy to the environmental biogeochemistry of actinides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of curium trinitrate in nitric acid and organic solvents

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of curium(III) nitrate (Cm(NO₃)₃) in aqueous nitric acid solutions and in organic solvent systems commonly used in nuclear fuel reprocessing and actinide separation. Due to the limited availability of direct quantitative solubility data for curium trinitrate, this document focuses on presenting closely related solvent extraction data, which serves as a strong indicator of its behavior in these complex systems. The information is intended for researchers, scientists, and professionals involved in drug development and radiochemical separations.

Solubility Profile of Curium(III) Nitrate

Curium(III) nitrate is a salt of the actinide element curium and nitric acid.[1] While specific solubility limits in aqueous nitric acid are not well-documented in publicly available literature, its behavior is largely governed by the formation of various nitrate complexes. In dilute nitric acid (e.g., 0.05 M), curium primarily exists as the hydrated aquo ion, Cm(H₂O)ₓ³⁺.[2] As the concentration of nitric acid increases, nitrate ions progressively replace water molecules in the coordination sphere, forming a series of nitrato complexes.[2] In highly concentrated nitric acid (16 M), the dominant species is a complex anion, Cm(NO₃)₄.₁²⁻, indicating a significant increase in interaction with nitrate ions.[2]

The solubility of this compound in organic phases is typically characterized by its extractability from an aqueous nitric acid phase into an organic solvent containing a specific extractant. This process is fundamental to solvent extraction-based separation technologies. The distribution ratio (D), which is the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase, is a key parameter reflecting the "solubility" of the metal complex in the organic phase under specific conditions.

Distribution of Curium(III) in Organic Solvent Systems

The following tables summarize the distribution behavior of Curium(III) in two common organic solvent systems used in actinide separations: Tributyl Phosphate (TBP) and Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO).

Table 1: Distribution Ratios (D) of Curium(III) in TBP-based Solvent Systems

| Aqueous Phase (Nitric Acid, M) | Organic Phase | D(Cm) | Reference |

| Varied | 30% TBP in dodecane | Data not available in direct tabular format; extraction is generally low but increases with nitric acid concentration. | General knowledge from solvent extraction literature |

Table 2: Distribution Ratios (D) of Curium(III) in CMPO-based Solvent Systems

| Aqueous Phase (Nitric Acid, M) | Organic Phase | D(Cm) | Reference |

| 0.01 - 5.0 | 0.2 M CMPO - 1.4 M TBP in dodecane | Increases with increasing nitric acid concentration, reaching a maximum around 2-3 M HNO₃. | [3] |

| 1.0 | 0.05 M CMPO in dodecane | ~10 | Implied from separation factor data[4] |

Note: The data presented are indicative of trends observed in solvent extraction studies. Absolute values can vary significantly with experimental conditions such as temperature, presence of other ions, and organic phase composition.

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the distribution of curium(III) between aqueous nitric acid and organic solvent phases. These protocols are based on standard practices in radiochemical solvent extraction studies.

Preparation of Aqueous and Organic Phases

-

Aqueous Phase Preparation:

-

A stock solution of Curium-244 (or other suitable isotope) of known concentration is prepared in dilute nitric acid (e.g., 0.1 M HNO₃).

-

A series of aqueous phases with varying nitric acid concentrations (e.g., 0.1 M to 14 M) are prepared by diluting concentrated nitric acid with deionized water.

-

Aliquots of the curium stock solution are added to each nitric acid solution to achieve the desired initial curium concentration for the experiment.

-

-

Organic Phase Preparation:

-

The organic extractant (e.g., CMPO, TBP) is dissolved in a suitable organic diluent (e.g., n-dodecane, kerosene) to the desired concentration (e.g., 0.2 M CMPO, 30% TBP v/v).

-

The organic phase is typically pre-equilibrated by contacting it with an equal volume of the corresponding nitric acid solution (without curium) to saturate it with acid and water, thereby minimizing volume changes during the actual extraction experiment.

-

Solvent Extraction Procedure (Batch Contact)

-

Contacting Phases: Equal volumes (e.g., 2 mL) of the prepared aqueous phase containing curium and the pre-equilibrated organic phase are pipetted into a centrifuge tube.

-

Equilibration: The tubes are sealed and agitated vigorously for a sufficient time (e.g., 30 minutes) using a mechanical shaker or vortex mixer to ensure that equilibrium is reached. The temperature is maintained at a constant value (e.g., 25 °C) using a water bath.

-

Phase Separation: After agitation, the tubes are centrifuged (e.g., at 3000 rpm for 5 minutes) to ensure complete separation of the aqueous and organic phases.

-

Sampling: Aliquots of a precise volume are carefully taken from both the aqueous and organic phases for analysis.

-

Analysis: The concentration of curium in each aliquot is determined using an appropriate radiation detection technique, such as alpha spectroscopy or liquid scintillation counting.

-

Calculation of Distribution Ratio: The distribution ratio (D) is calculated using the formula: D = (Counts per minute per mL of organic phase) / (Counts per minute per mL of aqueous phase)

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a solvent extraction experiment to determine the distribution of curium.

Caption: Workflow for a solvent extraction experiment.

References

Methodological & Application

Application Note and Protocol for the Preparation of Curium Trinitrate Solutions for Spectroscopy

Abstract

This document provides a detailed protocol for the preparation of curium(III) trinitrate (Cm(NO₃)₃) solutions intended for spectroscopic analysis, such as UV-Vis, fluorescence, and X-ray absorption spectroscopy. The protocol covers the dissolution of curium oxide (Cm₂O₃), a common starting material, in nitric acid to create a stable stock solution, followed by the preparation of working solutions at various nitric acid concentrations. Due to the radioactive nature of curium, this guide emphasizes the critical safety procedures required for handling this actinide. This application note is intended for researchers, scientists, and professionals in radiochemistry and related fields.

Critical Safety Precautions

Curium is a highly radioactive element. All handling of curium and its compounds must be conducted by trained personnel in a designated radiological facility, such as a glovebox or a fume hood specifically equipped for handling alpha-emitting radionuclides.

-

Personal Protective Equipment (PPE): A full set of PPE is mandatory, including a lab coat, safety glasses, and double-layered nitrile or latex gloves.

-

Containment: All work must be performed in a certified glovebox or a negative-pressure fume hood to prevent inhalation and contamination.

-

Radiation Monitoring: Use personal dosimeters to monitor radiation exposure. Regularly monitor the work area for alpha contamination using appropriate survey meters.

-

Waste Disposal: All contaminated materials, including pipette tips, gloves, and cleaning wipes, must be disposed of as radioactive waste according to institutional and regulatory guidelines.

-

Emergency Procedures: Be familiar with and have immediate access to the facility's emergency procedures for radioactive spills and personnel contamination.

Materials and Reagents

Reagents

-

Curium(III) oxide (Cm₂O₃) powder

-

Concentrated nitric acid (HNO₃), trace metal grade (e.g., 15.8 M or 70%)

-

Ultrapure deionized water (18.2 MΩ·cm)

Equipment

-

Analytical balance (inside a glovebox)

-

Glovebox or certified radiological fume hood

-

Hot plate with stirring capability

-

Borosilicate glass vials or beakers

-

Volumetric flasks (Class A)

-

Micropipettes and sterile, filtered tips

-

UV-Vis spectrophotometer

-

pH meter or pH indicator strips

-

Vortex mixer

Experimental Protocols

Protocol 1: Preparation of a Curium(III) Trinitrate Stock Solution

This protocol describes the dissolution of curium(III) oxide in nitric acid to create a concentrated stock solution.

-

Weighing Curium Oxide: Inside a glovebox, carefully weigh the desired amount of Cm₂O₃ powder into a clean, pre-weighed glass vial.

-

Initial Acid Addition: Slowly add a small volume of concentrated nitric acid to the vial containing the Cm₂O₃ powder. A common starting point is to use a stoichiometric excess of acid.

-

Dissolution: Gently heat the vial on a hot plate at a low temperature (e.g., 60-80°C) with continuous stirring. The dissolution of actinide oxides in nitric acid can be slow. The reaction is: Cm₂O₃ + 6 HNO₃ → 2 Cm(NO₃)₃ + 3 H₂O.

-

Complete Dissolution: Continue heating and stirring until the Cm₂O₃ powder is completely dissolved, resulting in a clear solution. This may take several hours. If dissolution is difficult, the addition of a small amount of a reducing agent like hydrogen peroxide can be cautiously attempted, as is sometimes done for other actinide oxides.

-

Cooling and Dilution: Once dissolution is complete, remove the vial from the hot plate and allow it to cool to room temperature.

-

Transfer and Final Volume: Quantitatively transfer the dissolved curium nitrate solution to a volumetric flask. Use small aliquots of dilute nitric acid (e.g., 1 M HNO₃) to rinse the vial and ensure all the curium is transferred. Bring the solution to the final volume with the same dilute nitric acid.

-

Homogenization and Storage: Cap the volumetric flask and mix the solution thoroughly. Transfer the stock solution to a labeled, sealed container for storage.

Protocol 2: Preparation of Working Solutions for Spectroscopy

For spectroscopic analysis, the stock solution is diluted to the desired curium concentration and nitric acid matrix. The nitric acid concentration is critical as it influences the curium speciation in solution.

-

Calculate Dilution: Determine the volume of the stock solution required to prepare the working solution of the desired concentration.

-

Prepare Acid Matrix: In a volumetric flask, add the required amount of concentrated nitric acid and dilute with ultrapure water to prepare the desired final acid concentration (e.g., 0.05 M, 1 M, 4 M HNO₃).

-

Dilution: Carefully pipette the calculated volume of the curium trinitrate stock solution into the volumetric flask containing the nitric acid matrix.

-

Final Volume and Mixing: Bring the solution to the final volume with the prepared nitric acid matrix and mix thoroughly.

-

Equilibration: Allow the solution to equilibrate for a period (e.g., 1 hour) before spectroscopic measurement to ensure stable chemical speciation.

Quantitative Data

The following table summarizes typical concentration ranges and conditions for the preparation of this compound solutions for spectroscopic analysis.

| Parameter | Value | Notes |

| Starting Material | Curium(III) Oxide (Cm₂O₃) | A common, stable form of curium. |

| Dissolution Acid | Concentrated Nitric Acid (HNO₃) | Effective for dissolving curium oxide. |

| Stock Solution Acid Matrix | 1 M HNO₃ | A common concentration to ensure stability and prevent hydrolysis. |

| Working Solution [Cm³⁺] | 10⁻⁷ to 10⁻³ M | Dependent on the spectroscopic technique (e.g., lower for fluorescence, higher for absorption). |

| Working Solution [HNO₃] | 0.05 M to 16 M | The concentration of nitric acid affects the coordination chemistry of Cm(III). In dilute HNO₃ (0.05 M), the dominant species is the aquo ion, Cm(H₂O)ₓ³⁺. In concentrated HNO₃ (16 M), nitrate complexes such as Cm(NO₃)₄.₁¹·¹⁻ are observed. |

| UV-Vis λₘₐₓ for Cm(III) | ~396 nm | A characteristic absorption peak for Cm(III) in acidic solution. |

| Molar Absorptivity (ε) | ~52.9 M⁻¹cm⁻¹ at 396 nm | In perchloric acid solution, which is expected to be similar in a non-complexing nitrate solution. |

Experimental Workflow Diagram

Caption: Workflow for the preparation of this compound solutions for spectroscopy.

Conclusion

The reliable preparation of this compound solutions is fundamental for accurate spectroscopic studies. This protocol provides a framework for the safe handling and dissolution of curium oxide and the subsequent preparation of solutions with controlled chemistry. Adherence to strict radiological safety protocols is paramount throughout all stages of this process. The choice of nitric acid concentration in the final working solution is a critical parameter that must be controlled to ensure the desired curium species is present for spectroscopic investigation.

Application Notes and Protocols: Curium Trinitrate in Actinide Separation Research

Introduction

Curium (Cm), a minor actinide, is a significant contributor to the long-term radiotoxicity and heat load of used nuclear fuel.[1] The separation of curium, primarily in its trivalent state as curium trinitrate, Cm(NO₃)₃, from other actinides, particularly americium (Am), and lanthanides is a critical step in advanced nuclear fuel reprocessing and waste management strategies.[1][2] The goal of these partitioning and transmutation (P&T) schemes is to reduce the volume and long-term radiological impact of high-level radioactive waste.[1][2] Due to the very similar ionic radii and chemical properties of trivalent actinides and lanthanides, their separation remains a significant challenge for radiochemists.[3]

This document provides an overview of the key applications of this compound in actinide separation research, with a focus on widely studied solvent extraction and ion exchange chromatography processes. Detailed protocols for representative separation techniques are also presented.

Solvent Extraction Processes

Solvent extraction is a primary technique for separating actinides. In these processes, an aqueous phase containing the dissolved actinides in a nitric acid medium (as nitrates) is contacted with an immiscible organic phase containing an extracting agent. The differential partitioning of the metal ions between the two phases allows for their separation.

1.1. PUREX Process (Plutonium and Uranium Recovery by Extraction)

The PURE-X process is the cornerstone of nuclear fuel reprocessing, designed primarily for the recovery of uranium and plutonium.[4][5][6]

-

Application of this compound: In the PUREX process, curium, existing as Cm(III) in the nitric acid feed, is not significantly extracted by the organic solvent (typically tri-n-butyl phosphate, TBP).[6] Consequently, this compound remains in the aqueous raffinate along with americium and the majority of the fission products.[6] This raffinate then becomes the feed for subsequent minor actinide separation processes.

1.2. TRUEX Process (Transuranic Extraction)

The TRUEX process was developed to separate transuranic elements, including americium and curium, from the PUREX raffinate.[6][7]

-

Application of this compound: The TRUEX process utilizes an organic solvent containing octyl(phenyl)-N,N-diisobutyl-carbamoylmethylphosphine oxide (CMPO) and TBP.[7][8] Cm(III) is co-extracted with Am(III) and other transuranic elements from the nitric acid solution into the organic phase.[6][7] The separation from bulk fission products is achieved in this step. Subsequent stripping steps are required to separate americium and curium from each other and from the lanthanides.[9]

1.3. DIAMEX Process (Diamide Extraction)

The DIAMEX process is an alternative to TRUEX for the co-extraction of trivalent actinides and lanthanides from PUREX raffinate.[10]

-

Application of this compound: this compound, along with other trivalent actinides and lanthanides, is extracted from the aqueous nitric acid feed into an organic phase containing a malonamide extractant, such as N,N'-dimethyl N,N'-dioctyl hexyloxyethyl malonamide (DMDOHEMA).[10] Centrifugal contactor trials have demonstrated high recovery rates for both americium and curium, often exceeding 99.9%.[10]

1.4. SANEX Process (Selective Actinide Extraction)

The SANEX process is designed to follow a co-extraction process like DIAMEX to separate the trivalent actinides (Am and Cm) from the co-extracted lanthanides.[10]

-

Application of this compound: In a SANEX process, the organic phase from a DIAMEX-like process, containing this compound, is contacted with an aqueous phase. The conditions are tailored so that the actinides are selectively stripped back into the aqueous phase, while the lanthanides remain in the organic phase. This separation exploits the subtle differences in the covalency of the bonding between the 5f electrons of actinides and the 4f electrons of lanthanides with specific ligands.[10]

1.5. EXAm Process (Extraction of Americium)

The EXAm process was specifically developed to separate americium from curium and lanthanides.[3]

-

Application of this compound: This process uses a mixture of DMDOHEMA and di-2-ethylhexylphosphoric acid (HDEHP) as the extractant.[3] A key feature is the addition of a selective aqueous complexing agent, N,N,N',N'-tetraethyl-diglycolamide (TEDGA), which preferentially holds curium in the aqueous phase.[3] This enhances the separation factor between americium and curium, allowing for a more efficient separation.[3]

Ion Exchange and Extraction Chromatography

Ion exchange and extraction chromatography are powerful techniques for the separation of chemically similar elements like americium and curium.

-

Application of this compound: In these methods, a stationary phase (resin) is used to selectively retain certain ions from a mobile phase. For curium separation, resins impregnated with specific extractants (extraction chromatography) or with functional groups that exhibit different affinities for Am(III) and Cm(III) are employed.[11][12][13] For example, pyridine-based resins have been used with nitric acid/methanol mixed solvent systems to achieve Am/Cm separation.[11] The separation is based on the differential distribution of the actinide nitrates between the mobile and stationary phases.

Quantitative Data Summary

| Process | Key Reagents | Target Separation | Typical Separation Factor (SF) Am/Cm | Recovery | Reference |

| EXAm | DMDOHEMA, HDEHP, TEDGA | Am from Cm | ~2.5 | >99% Am recovery | [3] |

| BTPhen Ligands | CyMe₄–BTPhen | Am from Cm (kinetic separation) | Up to 7.9 | Not specified | [14] |

| DIAMEX-SANEX | DMDOHEMA (DIAMEX), BTP ligands (SANEX) | (Am+Cm) from Lanthanides | High | ~99.9% Am and Cm recovery | [10] |

| Supported Liquid Membrane | Cyanex-301 | (Am+Cm) from Lanthanides | 108–4466 (vs. Lanthanides) | Quantitative | [15] |

Experimental Protocols

Protocol 1: Americium/Curium Separation using the EXAm Process (Batch Solvent Extraction)

This protocol describes a laboratory-scale batch solvent extraction experiment to demonstrate the separation of americium from curium based on the EXAm process.

Materials:

-

Organic Phase: 0.6 M DMDOHEMA, 0.45 M HDEHP in a suitable organic diluent (e.g., TPH - hydrogenated tetrapropylene).

-

Aqueous Phase: 4-6 M Nitric Acid (HNO₃) containing known concentrations of Am(III) and Cm(III) (as nitrates) and 30 mM TEDGA.

-

Radiotracers: ²⁴¹Am and ²⁴⁴Cm for analytical purposes.

-

Centrifuge tubes, vortex mixer, centrifuge, pipettes.

-

Radiation detection instrumentation (e.g., alpha spectrometer, gamma spectrometer).

Procedure:

-

Preparation: Prepare the organic and aqueous phases with the specified concentrations.

-

Extraction:

-

In a centrifuge tube, pipette equal volumes of the organic and aqueous phases (e.g., 2 mL each).

-

Vortex the mixture vigorously for a set time (e.g., 5 minutes) to ensure thorough mixing and mass transfer.

-

Centrifuge the tube to achieve a clean separation of the two phases.

-

-

Sampling:

-

Carefully pipette an aliquot from both the aqueous and organic phases for analysis.

-

-

Analysis:

-

Determine the concentration of Am and Cm in each phase using appropriate radiometric techniques.

-

-

Calculations:

-

Calculate the distribution ratio (D) for each actinide: D = [Actinide]org / [Actinide]aq.

-

Calculate the separation factor (SF) for Am over Cm: SFAm/Cm = DAm / DCm.

-

Expected Results:

Americium will be preferentially extracted into the organic phase, while curium will be complexed by TEDGA and remain predominantly in the aqueous phase, resulting in a separation factor greater than 1.[3]

Protocol 2: Separation of Am(III) and Cm(III) using Extraction Chromatography

This protocol outlines a general procedure for separating americium and curium using a commercially available extraction chromatography resin.

Materials:

-

Chromatography Column: A pre-packed or self-packed column with a suitable extraction chromatography resin (e.g., a resin impregnated with HDEHP).

-

Mobile Phase: Nitric acid solutions of varying concentrations.

-

Sample: A solution containing a mixture of Am(III) and Cm(III) nitrates in dilute nitric acid.

-

Fraction collector, peristaltic pump.

-

Radiation detection instrumentation.

Procedure:

-

Column Conditioning:

-

Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 0.1 M HNO₃) through it at a constant flow rate.

-

-

Sample Loading:

-

Load a small volume of the Am/Cm sample onto the top of the column.

-

-

Elution:

-

Begin the elution with the mobile phase. The separation can be achieved isocratically (constant mobile phase composition) or by using a gradient (changing the nitric acid concentration).

-

Collect fractions of the eluate using a fraction collector.

-

-

Analysis:

-

Analyze the collected fractions for the presence of Am and Cm using radiometric methods to generate an elution profile.

-

-

Interpretation:

-

The elution profile will show two distinct peaks corresponding to the elution of americium and curium, demonstrating their separation. The order of elution will depend on the specific resin and mobile phase conditions.

-

Visualizations

Caption: Workflow of the EXAm process for selective americium separation.

References

- 1. uknnl.com [uknnl.com]

- 2. www-pub.iaea.org [www-pub.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. pnnl.gov [pnnl.gov]

- 6. oecd-nea.org [oecd-nea.org]

- 7. pnnl.gov [pnnl.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. chimia.ch [chimia.ch]

- 11. researchgate.net [researchgate.net]

- 12. Using ion-extraction chromatography to eliminate curium from americium in its determination by liquid scintillation spectrometry method [inis.iaea.org]

- 13. osti.gov [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Note: Dissolution of Curium Metal in Nitric Acid to Form Curium(III) Trinitrate

Introduction

Curium (Cm), a synthetic actinide element, is of significant interest in nuclear research and for various applications, including its use as a radionuclide heat source and for the production of other transuranic elements. The preparation of curium compounds, such as curium(III) trinitrate (Cm(NO₃)₃), is a critical step for its subsequent use in research and development. Curium(III) trinitrate is a water-soluble salt that serves as a versatile precursor for the synthesis of other curium compounds and for studies of its coordination chemistry.

This application note provides a detailed protocol for the dissolution of curium metal in nitric acid to form a curium(III) trinitrate solution. The described methodology is based on established principles of actinide chemistry, particularly drawing parallels from the dissolution of analogous elements like plutonium and uranium in nitric acid, due to the limited availability of specific kinetic data for curium in the public domain.

Chemical Reaction

The dissolution of curium metal in nitric acid proceeds according to the following balanced chemical equation:

Cm(s) + 4 HNO₃(aq) → Cm(NO₃)₃(aq) + NO(g) + 2 H₂O(l)[1]

In this reaction, curium metal is oxidized by nitric acid to form the stable +3 oxidation state of curium in solution as curium(III) trinitrate. Nitric oxide (NO) gas is evolved as a byproduct.

Data Presentation

While specific quantitative data for the dissolution of curium metal in nitric acid is not extensively available in published literature, the following tables present expected trends and parameters based on the well-understood behavior of other actinide metals in nitric acid. These tables are intended to serve as a guideline for experimental design and data collection.

Table 1: Effect of Nitric Acid Concentration on Dissolution Rate (Qualitative)

| Nitric Acid Concentration (M) | Relative Dissolution Rate | Observations |

| < 2 | Very Slow | Minimal gas evolution. Incomplete dissolution may occur. |

| 2 - 6 | Moderate | Steady gas evolution. Complete dissolution is achievable. |

| 6 - 10 | Fast | Vigorous reaction with significant gas evolution. |

| > 10 | Very Fast | Highly vigorous, potentially difficult to control reaction. |

Table 2: Effect of Temperature on Dissolution Time (Qualitative)

| Temperature (°C) | Approximate Dissolution Time for a Given Sample Size | Observations |

| 25 (Room Temperature) | Slow (hours to days) | Very slow reaction rate. |

| 50 - 80 | Moderate (tens of minutes to hours) | Increased reaction rate with noticeable gas evolution. |

| Boiling Point of Solution | Fast (minutes) | Rapid and complete dissolution. |

Experimental Protocol

Caution: This protocol involves the handling of highly radioactive material (curium) and a corrosive, oxidizing acid (nitric acid). All work must be conducted in a certified radiological fume hood or glovebox by personnel with appropriate training and personal protective equipment.

Materials and Equipment

-

Curium metal (of known mass)

-

Concentrated nitric acid (e.g., 70%, trace metal grade)

-

Deionized water

-

Glass reaction vessel (e.g., a round-bottom flask or beaker)

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Condenser (optional, for reactions at elevated temperatures)

-

Gas outlet/scrubber for nitric oxide gas

-

Pipettes and graduated cylinders

-

Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety glasses with side shields, and appropriate radiation shielding.

-

Radiation monitoring equipment

Procedure

-

Preparation:

-

Ensure the reaction setup is contained within a primary and secondary containment system (e.g., fume hood or glovebox).

-

Place a precisely weighed piece of curium metal into the glass reaction vessel.

-

Add a magnetic stir bar to the vessel.

-

-

Acid Addition:

-

Slowly and carefully add a stoichiometric excess of nitric acid to the reaction vessel. A concentration range of 6 M to 8 M is recommended as a starting point. The volume of acid should be sufficient to fully immerse the metal and allow for effective stirring.

-

-

Dissolution:

-

Begin stirring the solution at a moderate speed.

-

If the reaction is to be performed at an elevated temperature, place the reaction vessel on a hot plate and gradually increase the temperature. For a more controlled reaction, a temperature between 60-80°C is advisable. For faster dissolution, the solution can be brought to a gentle boil.

-

Observe the reaction for signs of dissolution, including the evolution of brown nitric oxide gas.

-

-

Completion of Reaction:

-

Continue the reaction until the curium metal is completely dissolved and gas evolution has ceased. The resulting solution should be clear, although the color will depend on the concentration of curium trinitrate.

-

-

Cooling and Storage:

-

Once the dissolution is complete, turn off the heat and allow the solution to cool to room temperature.

-

Transfer the curium(III) trinitrate solution to a suitable, labeled storage container.

-

Mandatory Visualization

Caption: Workflow for the dissolution of curium metal in nitric acid.

Safety Precautions

-

Radiological Hazards: Curium is a potent alpha emitter. All handling of curium metal and its solutions must be performed in a glovebox or a fume hood specifically designed for handling alpha-emitting radionuclides to prevent inhalation and ingestion. Appropriate shielding should be used to minimize radiation exposure.

-

Chemical Hazards: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes. Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Gas Evolution: The reaction produces toxic nitric oxide gas. The reaction must be carried out in a well-ventilated area, such as a fume hood, to prevent inhalation of the evolved gases.

-

Exothermic Reaction: The dissolution of metals in nitric acid can be exothermic. Add the acid slowly and monitor the reaction temperature to prevent uncontrolled boiling or splashing.

-

Waste Disposal: All waste generated, including empty containers, used PPE, and residual solutions, must be treated as radioactive waste and disposed of according to institutional and regulatory guidelines.

References

Application Notes and Protocols: Curium in Radioisotope Thermoelectric Generators

For Researchers, Scientists, and Drug Development Professionals